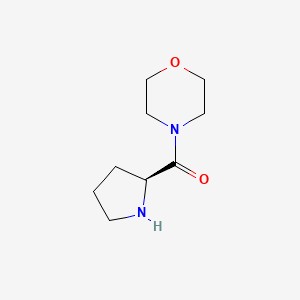

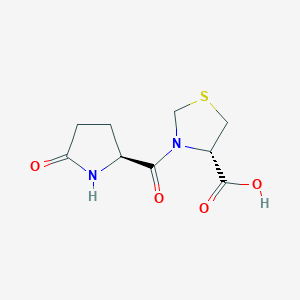

Morpholin-4-yl-(S)-pyrrolidin-2-yl-methanone

概要

説明

Morpholine and pyrrolidinone are both common structures in medicinal chemistry, often used as building blocks in drug design . Morpholine is a heterocyclic organic compound, featuring a six-membered ring with four carbon atoms and one oxygen and one nitrogen atom . Pyrrolidinone is a class of 5-membered lactams with a four-carbon heterocycle with a nitrogen atom .

Synthesis Analysis

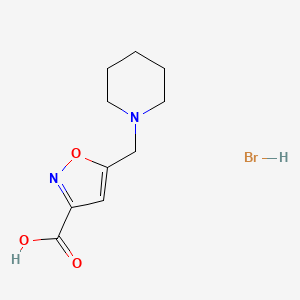

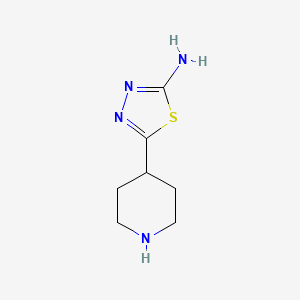

The synthesis of similar compounds often involves reactions with arylsulfonyl azides . In one study, a strategy was proposed for the synthesis of 5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-imidamides, as well as previously unknown 2-thiocarbamoylacetimidamides .Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using techniques such as mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy .Chemical Reactions Analysis

In the case of reactions between dimorpholine derivatives of 2-thiocarbamoylacetimidamides and arylsulfonyl azides, diazo transfer did not occur. Instead, a new process was observed, producing the target molecules in one synthetic step via the formation of triazene intermediate and the elimination of ammonia .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various analytical methods. These include high-performance liquid chromatography, gas chromatography, and thin-layer chromatography .作用機序

Target of Action

Compounds with similar morpholine structures have been found to interact with proteins such asCathepsin F and Serine/threonine-protein kinase Chk1 . These proteins play crucial roles in various cellular processes, including protein degradation and cell cycle regulation, respectively.

Mode of Action

Based on the targets of similar compounds, it can be inferred that this compound may interact with its targets to modulate their activity, leading to changes in cellular processes .

Biochemical Pathways

Given the potential targets, it could influence pathways related to protein degradation and cell cycle regulation .

Pharmacokinetics

A related compound was found to be brain penetrant, suggesting potential central nervous system activity .

Result of Action

Based on the potential targets, it could influence processes such as protein degradation and cell cycle regulation, potentially leading to changes in cell function .

実験室実験の利点と制限

Morpholin-4-yl-(S)-pyrrolidin-2-yl-methanone has several advantages for lab experiments. First, it is a relatively inexpensive starting material for the synthesis of various compounds. Second, it is relatively easy to synthesize and isolate. Third, it is relatively stable and can be stored for long periods of time. Fourth, it is relatively non-toxic and has low environmental impact.

However, there are some limitations to using this compound in lab experiments. First, it is not always possible to obtain a high purity product. Second, it can be difficult to control the reaction conditions to obtain the desired product. Third, it can be difficult to predict the effects of the reaction on the final product. Fourth, it can be difficult to determine the exact mechanism of action of the compound.

将来の方向性

In the future, Morpholin-4-yl-(S)-pyrrolidin-2-yl-methanone could be used in the synthesis of various compounds, such as drugs, agrochemicals, and specialty chemicals. Additionally, further research could be conducted to determine the exact mechanism of action of the compound, as well as its potential therapeutic effects. Furthermore, further research could be conducted to develop more efficient and cost-effective synthesis methods. Additionally, further research could be conducted to determine the potential toxicity of the compound and its effects on the environment. Finally, further research could be conducted to explore the potential of using this compound as a starting material for the synthesis of various peptide derivatives and peptidomimetics.

科学的研究の応用

Morpholin-4-yl-(S)-pyrrolidin-2-yl-methanone is used as a starting material in the synthesis of a variety of compounds, including drugs, agrochemicals, and specialty chemicals. It has also been used in the synthesis of various active pharmaceutical ingredients (API) and agrochemicals. Furthermore, it has been used as a substrate in the synthesis of various peptide derivatives and peptidomimetics. Additionally, this compound has been used in the synthesis of various cyclic peptides, such as cyclosporin A and cyclosporin B.

Safety and Hazards

特性

IUPAC Name |

morpholin-4-yl-[(2S)-pyrrolidin-2-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c12-9(8-2-1-3-10-8)11-4-6-13-7-5-11/h8,10H,1-7H2/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKXDNQMIUVUJGQ-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

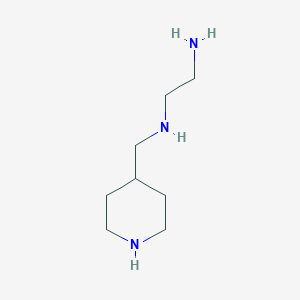

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Sodium 5-chlorobenzo[D]thiazole-2-carboxylate](/img/structure/B3024111.png)

![1-[(Piperidin-4-yloxy)acetyl]piperidine](/img/structure/B3024133.png)